N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline
Description
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C14H20N4/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3/h4-9,15H,10-11H2,1-3H3 |
InChI Key |
RWWSXEDWSLGEOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of N,N-Dimethyl-4-(Aminomethyl)Aniline
This two-step approach involves:
-
Synthesis of N,N-Dimethyl-4-(Aminomethyl)Aniline :
Prepared by reacting 4-(bromomethyl)-N,N-dimethylaniline with aqueous ammonia under reflux. The bromomethyl precursor is obtained via radical bromination of N,N-dimethyl-p-toluidine using N-bromosuccinimide (NBS) and azo initiators. -
Coupling with 1-Methyl-1H-Pyrazole-4-Carbaldehyde :
The aldehyde (synthesized via oxidation of 1-methyl-1H-pyrazol-4-ylmethanol) undergoes reductive amination with the aminomethylaniline using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. Yields range from 45–65%, with purities >97% after silica gel chromatography.
Key Reaction Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: 60–80°C
-
Catalyst: None required for reductive amination
Nucleophilic Substitution of Chloromethyl Intermediates
A halide-displacement strategy employs:
-
Preparation of 4-(Chloromethyl)-N,N-Dimethylaniline :
Generated by treating N,N-dimethyl-p-toluidine with thionyl chloride (SOCl₂) in dichloromethane at 0°C. -
Reaction with 1-Methyl-1H-Pyrazol-4-YLMethylamine :
The chloromethyl intermediate reacts with 1-methyl-1H-pyrazol-4-ylmethylamine (commercially available or synthesized via Curtius rearrangement) in acetonitrile with K₂CO₃ as a base. The reaction proceeds at 80°C for 12 hours, yielding 58–72% product.
Optimization Notes :
Suzuki-Miyaura Cross-Coupling for Pyrazole Installation
For modular synthesis, a palladium-catalyzed coupling approach is viable:
-
Synthesis of 4-(Boronato)Pyrazole Derivative :
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is prepared via Miyaura borylation of 4-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron. -
Coupling with 4-(Bromobenzyl)-N,N-Dimethylaniline :
The boronic ester reacts with 4-(bromobenzyl)-N,N-dimethylaniline under Pd(PPh₃)₄ catalysis in a dioxane/water mixture. Yields reach 68% with microwave assistance at 120°C.
Advantages :
-
Enables late-stage diversification of the pyrazole moiety.
-
Tolerates electron-withdrawing groups on the aryl ring.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 45–65 | 97 | Simple setup, no metal catalysts | Low yields due to imine instability |
| Nucleophilic Sub. | 58–72 | 95 | High atom economy | Requires SOCl₂ handling |
| Suzuki Coupling | 68 | 99 | Modular, scalable | Costly palladium reagents |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s pyrazole-methylamino group contrasts with the chloro-benzoimidazole () and oxadiazole-pyrazole (–14) moieties in analogs, which introduce distinct electronic effects. Pyrazole is electron-withdrawing, while benzoimidazole may enhance π-stacking interactions .
- The azo group in Methyl Yellow (–8) enables pH-dependent color changes, absent in the target compound’s amine-based linkage .
Key Observations :
- The target compound’s synthesis may resemble DMBA (), utilizing reductive amination between a pyrazole-methylamine and 4-dimethylaminobenzaldehyde.
- Oxadiazole derivatives () require specialized cyclization agents (e.g., iodosobenzene diacetate), highlighting the complexity of heterocyclic incorporation .
Physical and Spectral Properties
Table 3: Spectral and Physical Data
Key Observations :
Biological Activity
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is a complex organic compound characterized by its unique structural features, which include a dimethylamino group and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 247.32 u. The presence of multiple functional groups suggests that this compound may exhibit diverse biological activities.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity in Cancer Cell Lines : Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.25 mg/mL to as low as 0.95 nM against different cancer types, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Pyrazole derivative | MCF7 | 1.88 |
| Another pyrazole derivative | A375 | 4.2 |
Anti-inflammatory Effects
In addition to anticancer properties, certain pyrazole derivatives have been recognized for their anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest at specific phases, which is crucial for halting the proliferation of cancer cells.
- Inhibition of Kinases : Certain compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and cancer progression .
- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline and its analogs?
Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
- Condensation : React 1-methyl-1H-pyrazole-5-carbaldehyde with N,N-dimethyl-4-aminobenzylamine under reductive amination conditions (e.g., NaBHCN or H/Pd-C) to form the secondary amine linkage .
- Cyclization : Use phosphorus oxychloride (POCl) as a cyclizing agent for intermediates containing oxadiazole or pyrazoline rings .
- Optimization : Refluxing in n-butanol with ammonium acetate for 4 hours improves yields in heterocyclic formations .
Key Characterization : Confirm product purity via HPLC, IR (C-N stretch at ~1250–1350 cm), and H NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .
Advanced: How can structural contradictions in dihedral angles of similar compounds inform reactivity studies?
Answer:
Crystallographic data reveals that substituent positions significantly influence molecular conformation. For example:
- In N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring is nearly coplanar with adjacent benzene (dihedral angle: 4.53°) and pyridine (6.26°) rings, while the aniline group is perpendicular (79.96°) .
- Disordered ethyl groups in the N,N-dialkylaniline moiety suggest conformational flexibility, which may affect π-π stacking in supramolecular assemblies or receptor binding .
Implications : Such structural variations can alter electronic properties (e.g., charge transfer efficiency) or steric hindrance in catalytic or biological applications.
Basic: What spectroscopic techniques are critical for verifying the identity of this compound?
Answer:
A combination of techniques is required:
- FT-IR : Detect amine N-H stretches (~3300 cm), aromatic C=C (~1600 cm), and C-N bonds (~1250 cm) .
- NMR :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the backbone structure .
Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential. For analogs, gaps of ~3.5–4.0 eV suggest moderate reactivity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., electron-rich aniline groups vs. electron-deficient pyrazole rings) .
- Thermodynamic Stability : Compare calculated Gibbs free energy with experimental data to validate synthetic pathways .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
- Over-Oxidation : Nitro groups may form undesired byproducts. Control via low-temperature reactions (<0°C) and stoichiometric use of oxidizing agents .
- Disubstitution : Competing reactions at pyrazole N1 or C3 positions. Use bulky directing groups (e.g., 1-methyl) to favor regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities .
Advanced: How does substituent variation on the pyrazole ring impact biological or material science applications?
Answer:
- Electron-Withdrawing Groups (NO) : Enhance oxidative stability but reduce solubility. For example, nitro derivatives show potential as fluorescent probes due to extended conjugation .
- Electron-Donating Groups (OCH) : Improve solubility and π-donor capacity, useful in organic semiconductors or ligand design .
- Biological Activity : Pyrazole-amine hybrids exhibit antimicrobial or kinase inhibitory properties, though direct studies on this compound are limited. Analog structures in and suggest potential for medicinal chemistry optimization .
Basic: How are crystallographic data (e.g., bond lengths, angles) used to validate synthetic products?
Answer:
X-ray crystallography provides definitive structural confirmation:
- Bond Lengths : C-N bonds in the pyrazole ring typically measure ~1.33–1.38 Å, consistent with sp hybridization .
- Torsional Angles : Dihedral angles between aromatic rings (e.g., 4.53° in ) indicate planarity or distortion, affecting intermolecular interactions .
- Disorder Analysis : Resolve ambiguities in flexible groups (e.g., disordered ethyl groups in ) using refinement software like SHELXL .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer:
- Step Optimization :
- Reductive Amination : Use excess NaBHCN (2.5 equiv) and monitor pH (7–8) to maximize imine reduction .
- Catalysis : Employ Pd/C or Ni catalysts for cross-coupling steps to reduce side products .
- Scale-Up Adjustments : Replace reflux with microwave-assisted synthesis (e.g., 80°C, 30 minutes) to accelerate cyclization .
- Analytical Feedback : Use inline IR or HPLC to monitor reaction progress and isolate intermediates .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Assume neurotoxic or irritant properties based on analog data (e.g., pyrazole derivatives). Use PPE (gloves, goggles) and work in a fume hood .
- Reactivity : Nitro-containing analogs may decompose explosively under heat. Store at ≤4°C and avoid strong oxidizers .
Advanced: How can this compound serve as a precursor for functional materials (e.g., MOFs, polymers)?
Answer:
- Coordination Chemistry : The dimethylamino and pyrazole groups act as Lewis bases, enabling metal coordination (e.g., Cu, Fe) for MOF construction .
- Polymer Backbones : Incorporate into conjugated polymers via Suzuki-Miyaura coupling (e.g., with boronic acid-functionalized monomers) for optoelectronic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
